Nor Neostigmine-d6 Nor Neostigmine-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209519
InChI:
SMILES:
Molecular Formula: C₁₁H₁₀D₆N₂O₂
Molecular Weight: 214.29

Nor Neostigmine-d6

CAS No.:

Cat. No.: VC0209519

Molecular Formula: C₁₁H₁₀D₆N₂O₂

Molecular Weight: 214.29

* For research use only. Not for human or veterinary use.

Nor Neostigmine-d6 -

Specification

Molecular Formula C₁₁H₁₀D₆N₂O₂
Molecular Weight 214.29

Introduction

Nor Neostigmine-d6 is a stable isotope-labeled derivative of nor neostigmine, a metabolite of neostigmine. Neostigmine is a well-known cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and for reversing non-depolarizing muscle relaxants during surgical procedures. The "d6" designation indicates the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into the compound. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, by improving accuracy in tracking and quantification during pharmacokinetic and metabolic studies .

Key Characteristics:

  • Molecular Formula: C11H10D6N2O2C_{11}H_{10}D_6N_2O_2

  • Molecular Weight: 214.29 g/mol

  • CAS Number: 2470126-73-7

  • Purity: ≥95%

  • Storage Conditions: -20°C .

Biological Activity and Mechanism of Action

Nor Neostigmine-d6 retains the biological activity of its parent compound, neostigmine. It functions as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, Nor Neostigmine-d6 increases acetylcholine levels at neuromuscular junctions, enhancing cholinergic transmission. This mechanism is particularly beneficial for conditions such as myasthenia gravis, where cholinergic activity is diminished .

Applications in Research:

  • Pharmacokinetics and Dynamics: The deuterium labeling allows precise tracking of Nor Neostigmine-d6 in biological systems without interference from natural isotopes.

  • Drug Interaction Studies: Used to investigate interactions with other cholinesterase inhibitors or anticholinergic agents.

  • Metabolic Profiling: Facilitates detailed studies on drug absorption, distribution, metabolism, and excretion (ADME) .

Synthesis Process

The synthesis of Nor Neostigmine-d6 involves modifications to the standard pathway for producing neostigmine. The process begins with the reaction between 3-dimethylaminophenol and N-dimethylcarbamoyl chloride to form a dimethylcarbamate intermediate. Deuterated reagents are then used to introduce six deuterium atoms into the structure, yielding Nor Neostigmine-d6. The use of deuterated solvents or reagents is critical to achieving the desired isotopic labeling.

Analytical Applications

The incorporation of deuterium into Nor Neostigmine-d6 significantly enhances its analytical capabilities:

Mass Spectrometry

Deuterium labeling provides a distinct mass difference that facilitates:

  • Precise quantification in complex biological matrices.

  • Differentiation from endogenous compounds or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stable isotope labeling improves spectral resolution and reduces background noise, enabling detailed structural and dynamic studies .

Comparison with Other Cholinesterase Inhibitors

Compound NameStructural SimilarityUnique Features
NeostigmineHighStandard cholinesterase inhibitor; not labeled
PhysostigmineModerateCrosses the blood-brain barrier; less polar
PyridostigmineModerateLonger duration of action; used for myasthenia gravis
DonepezilLowSelective for acetylcholinesterase; used in Alzheimer's disease
Nor Neostigmine-d6HighStable isotope-labeled; enhanced analytical capabilities for pharmacokinetic studies.

Pharmacokinetics

Studies utilizing Nor Neostigmine-d6 have demonstrated:

  • Enhanced accuracy in measuring drug concentration over time.

  • Improved understanding of metabolic pathways due to isotopic differentiation.

Drug Development

Deuterium substitution has been shown to influence pharmacokinetics by altering metabolic stability and reducing drug degradation rates in some cases .

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